2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate is an organic compound known for its unique structure and reactivity. This compound is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its stability and reactivity. The compound features a benzoate group attached to a dioxane ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction yields Meldrum’s acid, which can then be further reacted with benzoyl chloride to form the desired compound. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate involves its reactivity with various molecular targets. The compound can undergo nucleophilic attack, leading to the formation of new bonds and the release of functional groups. This reactivity is facilitated by the electron-withdrawing nature of the benzoate group, which stabilizes the transition state and lowers the activation energy of the reactions .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.
Diisopropyl Malonate: Another ester of malonic acid, used in similar synthetic applications.
Dimethyl Carbonate: A versatile reagent in organic synthesis.
Uniqueness
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate stands out due to its unique structure, which combines the reactivity of Meldrum’s acid with the stability of the benzoate group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
75307-68-5 |
---|---|
Molecular Formula |
C13H12O6 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl) benzoate |
InChI |
InChI=1S/C13H12O6/c1-13(2)18-11(15)9(12(16)19-13)17-10(14)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI Key |
BZSBTYVRPZAQEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)OC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.